6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid
Overview
Description
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is a complex organic compound that features a naphthalene ring substituted with a carboxylic acid group and a sulfanyl group linked to a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is not well-documented. based on its structure, it is likely to interact with biological targets through its pyrimidine moiety, which is known to bind to various enzymes and receptors. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyrimidine-4-yl derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core and are used in various chemical and industrial applications.
Uniqueness
6-(6-Chloro-pyrimidin-4-ylsulfanyl)-naphthalene-1-carboxylic acid is unique due to the combination of the naphthalene and pyrimidine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C15H9ClN2O2S |
---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
6-(6-chloropyrimidin-4-yl)sulfanylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H9ClN2O2S/c16-13-7-14(18-8-17-13)21-10-4-5-11-9(6-10)2-1-3-12(11)15(19)20/h1-8H,(H,19,20) |
InChI Key |
WSYIFFCSNBXQAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)SC3=CC(=NC=N3)Cl)C(=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.